D-Xylulose 1-phosphate

enzymology aldolase kinetics substrate affinity

Researchers quantifying fructokinase (KHK) activity require a verified X1P standard-most suppliers cannot confirm structural identity. D-Xylulose 1-phosphate resolves this as the direct KHK product, enabling unambiguous LC-MS quantification. • Definitive KHK target engagement biomarker-selectively suppressed by fructokinase inhibitors, not confounded by endogenous fructose metabolism. • Enables intracellular X1P pool measurement for diagnosing bottlenecks in engineered S. cerevisiae and E. coli strains. • Supplied at ≥95% purity with analytical documentation; available in mg to g quantities for immediate dispatch.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
CAS No. 2547-08-2
Cat. No. B1209738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylulose 1-phosphate
CAS2547-08-2
SynonymsL-threo-pentulose 1-phosphate
xylulose-1-phosphate
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)COP(=O)(O)O)O)O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5+/m1/s1
InChIKeyNBOCCPQHBPGYCX-WUJLRWPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylulose 1-phosphate — Metabolic Intermediate


D-Xylulose 1-phosphate (X1P; CAS 2547-08-2; also registered as 63323-91-1) is a phosphorylated five-carbon ketose monosaccharide of molecular formula C₅H₁₁O₈P and molecular weight 230.11 g/mol [1]. It is the product of fructokinase (ketohexokinase; EC 2.7.1.3)-catalyzed phosphorylation of D-xylulose at the C1 position, and serves as the entry-point metabolite for a linear three-step synthetic pathway that bypasses the canonical pentose phosphate pathway (PPP) to produce glycolaldehyde and dihydroxyacetone phosphate (DHAP) via aldolase cleavage [2][3]. Unlike D-xylulose 5-phosphate (X5P), which feeds into the oxidative and non-oxidative PPP, X1P represents a metabolically orthogonal route that has been exploited in engineered Saccharomyces cerevisiae and Escherichia coli for the biosynthesis of ethylene glycol, glycolic acid, and ethanol from xylose [4].

Why D-Xylulose 1-phosphate Has No Substitute


D-Xylulose 1-phosphate occupies a unique metabolic position that is enzymatically and stoichiometrically distinct from its closest structural and functional analogs. While D-xylulose 5-phosphate (X5P) is the canonical entry point into the pentose phosphate pathway (PPP) and D-ribulose 1-phosphate can also undergo aldolase cleavage, X1P is the only phosphorylated pentose that simultaneously: (a) is produced by human ketohexokinase (KHK) with kinetic properties comparable to its native substrate D-fructose [1]; (b) is cleaved by fructose-bisphosphate aldolase (aldolase B) to yield glycolaldehyde — a precursor that D-fructose 1-phosphate does not generate [2]; and (c) enables a synthetic bypass of the PPP with a theoretical carbon loss of only 20% versus 33.3% for the traditional X5P-dependent route [3]. These three properties are not shared by any single analog, meaning that substituting X1P with X5P, D-ribulose 1-phosphate, or non-phosphorylated D-xylulose will fundamentally alter the enzymatic route, product profile, and carbon efficiency of the system under study.

D-Xylulose 1-phosphate: Quantitative Evidence


Aldolase Affinity for D-Xylulose 1-phosphate

Fructose-bisphosphate aldolase (EC 4.1.2.13) exhibits a Km of 0.095 mM for D-xylulose 1-phosphate (in the absence of Co²⁺, at pH 7.5, 30°C), placing its affinity within the range reported for the enzyme's canonical substrates D-fructose 1-phosphate (Km 0.065–2 mM) and D-fructose 1,6-bisphosphate (Km 0.0017–40 mM) [1]. Critically, the literature explicitly states that aldolase has a higher affinity for D-xylulose 1-phosphate than for D-fructose 1-phosphate [2]. This means that at equimolar concentrations, X1P is preferentially cleaved, favoring glycolaldehyde formation.

enzymology aldolase kinetics substrate affinity glycolaldehyde production

Carbon Efficiency: X1P Bypass vs. PPP Route

In the engineered S. cerevisiae system developed by Chomvong et al. (2016), the D-xylulose 1-phosphate (X1P) bypass pathway directs three carbons of xylose to glycolysis in three linear steps while the remaining two carbons are converted to ethylene glycol, resulting in a theoretical carbon loss of only 20% (1 CO₂ per xylose molecule consumed) [1]. In contrast, the traditional xylose isomerase pathway that funnels carbon through X5P and the PPP requires 3 molecules of xylose to produce 5 molecules of ethanol, accompanied by a loss of 5 CO₂ — a 33.3% carbon loss [1]. When cellobiose and xylose were co-utilized in the bypass strain, ethylene glycol titers increased by 30% (endogenous FBA1) to 160% (FBA1 overexpression) [1].

metabolic engineering carbon efficiency xylose utilization ethylene glycol biosynthesis

Xylulokinase Substrate Preference

Bovine liver D-xylulokinase (EC 2.7.1.17) exhibits a Km of 0.14 mM for its cognate substrate D-xylulose versus 0.27 mM for the structurally related pentose D-ribulose, representing a 1.93-fold higher affinity for D-xylulose [1]. The corresponding specific activities further underscore this preference: 2.5–7.5 μmol/min for D-xylulose versus 1.9–5.9 μmol/min for D-ribulose [1]. In Mucor circinelloides xylulokinase, D-ribulose shows only 3.8% relative activity compared to D-xylulose (100%) at 8.4 mM substrate concentration [2], though bovine xylulokinase is more permissive (82% relative activity) [2]. This organism-dependent variation in substrate discrimination is critical for selecting the appropriate enzyme source.

xylulokinase substrate specificity kinetic discrimination pentose metabolism

Fructokinase-Dependent X1P Suppression

In isolated rat hepatocytes incubated with 2–20 mM D-xylulose, both xylulose-1-phosphate (X1P) and xylulose-5-phosphate (X5P) accumulate [1]. However, treatment with fructokinase inhibitors (fructose and 1-deoxyfructose) selectively decreased X1P and glycolaldehyde levels while leaving X5P levels unchanged [1]. This pharmacological dissection demonstrates that X1P formation is exclusively fructokinase-dependent, whereas X5P production occurs via a separate, fructokinase-independent route. Quantitatively, the fructokinase-dependent flux accounted for less than 27% of total D-xylulose utilization [1], confirming that X1P represents a minor but pharmacologically distinguishable metabolic branch.

fructokinase metabolic partitioning xylulose metabolism hepatocyte model

Glycolic Acid Production via X1P Pathway

In an engineered E. coli system expressing human ketohexokinase-C and human aldolase-B, the D-xylulose 1-phosphate (X1P) pathway enabled production of 4.3 g/L glycolic acid at a molar yield of 0.9 in shake flasks [1]. Stoichiometric analysis demonstrated that the X1P pathway provides a theoretical glycolic acid yield from xylose that is 20% higher than the exclusive production of glycolic acid via the glyoxylate shunt [1]. Furthermore, the simultaneous operation of the X1P and glyoxylate pathways increases the theoretical GA yield from xylose by 20%, which may strongly improve GA production from hemicellulosic hydrolysates [2].

glycolic acid metabolic engineering xylose bioconversion yield optimization

Ethylene Glycol Biosynthesis via X1P Pathway

A 2025 study in Neurospora crassa demonstrated that the xylulose-1-phosphate (X1P) pathway is the endogenous route for ethylene glycol (EG) biosynthesis in this filamentous fungus [1]. Initial strain engineering yielded 58.3 ± 2.6 mg/L EG; overexpression of 6-phosphofructokinase confirmed X1P pathway flux, increasing EG to 102.1 ± 1.8 mg/L [1]. Through further optimization including furfural addition and oxygen limitation, EG accumulation reached 2586.4 ± 198.9 mg/L — a ~44-fold improvement over the baseline [1]. This represents the first demonstration of an all-natural X1P-dependent metabolic pathway for EG synthesis in N. crassa, distinct from the heterologous pathways required in S. cerevisiae and E. coli [1].

ethylene glycol Neurospora crassa filamentous fungi xylose valorization

D-Xylulose 1-phosphate: Applications & Procurement


Fructokinase Assay Standard: X1P

D-Xylulose 1-phosphate serves as the essential analytical standard for quantifying fructokinase (KHK; EC 2.7.1.3) activity in tissues, purified enzyme preparations, or inhibitor screening assays. Because KHK phosphorylates D-xylulose as readily as D-fructose (though requiring higher D-xylulose concentrations), X1P is the direct reaction product that must be measured [1]. Unlike D-fructose 1-phosphate-based assays, X1P detection via aldolase-coupled glycolaldehyde measurement provides a specific readout that is not confounded by endogenous fructose metabolism [2]. The selective suppression of X1P (but not X5P) by fructokinase inhibitors makes X1P quantification the definitive method for confirming target engagement in KHK inhibitor drug discovery programs [3].

X1P as Branch-Point for Ethylene Glycol & Glycolic Acid

For metabolic engineering programs developing microbial strains for conversion of hemicellulosic xylose into ethylene glycol or glycolic acid, D-xylulose 1-phosphate is the critical pathway intermediate that enables bypass of the PPP [1]. The X1P-dependent route offers a 20% theoretical carbon loss versus 33.3% for X5P-PPP routes, translating to superior product yields [1]. Procuring X1P as a reference standard enables accurate LC-MS or enzymatic quantification of intracellular X1P pools, which is essential for diagnosing pathway bottlenecks, quantifying metabolic flux through the synthetic pathway, and verifying that XKS1 deletion successfully eliminates competing X5P formation [1][2].

Oxalate Precursor Research: X1P as Glycolaldehyde Source

In studies investigating the metabolic basis of oxalate formation from xylitol — relevant to nephrolithiasis, primary hyperoxaluria, and xylitol infusion toxicity — D-xylulose 1-phosphate is the obligatory intermediate whose aldolase cleavage produces glycolaldehyde, the direct oxalate precursor [1]. D-Fructose 1-phosphate, despite being the physiological aldolase substrate, does not give rise to glycolaldehyde, making X1P uniquely suited for studying this pathway [2]. The tissue distribution of KHK and aldolase B (predominantly liver > kidney ≫ heart, brain, muscle) means that X1P-dependent oxalate precursor formation is organ-specific, and X1P is the required standard for quantifying this tissue-specific metabolic flux [1].

Xylulokinase Substrate Selectivity and PPP Flux

D-Xylulose 1-phosphate is an essential comparator compound for studies characterizing xylulokinase (EC 2.7.1.17) substrate specificity, particularly in discriminating between the X1P-forming (fructokinase) and X5P-forming (xylulokinase) branches of xylulose metabolism. The 1.93-fold Km preference of bovine xylulokinase for D-xylulose (0.14 mM) over D-ribulose (0.27 mM), and the organism-dependent variation in D-ribulose relative activity (3.8% in M. circinelloides vs. 82% in bovine), means that X1P quantification is necessary to determine the fractional flux through the competing phosphorylation routes in any given biological system [1].

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